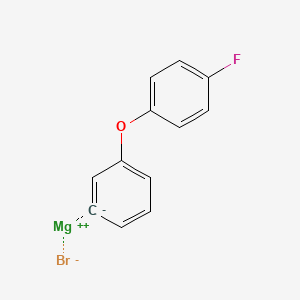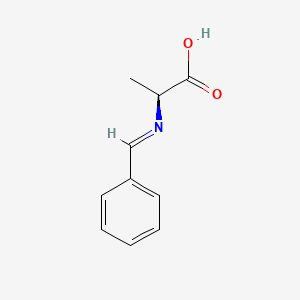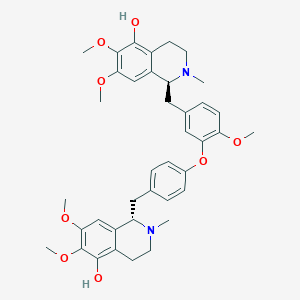
Thalirugidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalirugidine is a natural product derived from the plant Thalictrum foliolosum DC . This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. It is known for its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and bioactivity.
準備方法
Synthetic Routes and Reaction Conditions: Thalirugidine is primarily obtained from natural sources, specifically from Thalictrum foliolosum . The extraction process involves isolating the compound from the plant material using various solvent extraction techniques. The compound can also be synthesized in the laboratory through a series of organic reactions, although detailed synthetic routes are not widely documented.
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of this compound from its natural sources.
化学反応の分析
Types of Reactions: Thalirugidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Medicine: Research has shown its potential in treating diseases like tuberculosis and cervical cancer
Industry: Its unique chemical properties make it useful in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of Thalirugidine involves its interaction with specific molecular targets and pathways. It has been shown to bind to proteins involved in various biological processes, such as the inhibition of enzymes and modulation of signaling pathways . This binding can lead to the disruption of cellular functions, ultimately resulting in its therapeutic effects.
類似化合物との比較
Thalirugidine is structurally similar to other benzylisoquinoline alkaloids, such as:
- Thalicarpine
- Dibenzylisoquinoline
- Stigmasterol
- Clicoemodin
These compounds share similar functional groups and biological activities but differ in their specific molecular structures and bioactivities . This compound’s unique combination of functional groups and its specific interactions with molecular targets make it distinct from these related compounds.
特性
分子式 |
C39H46N2O8 |
|---|---|
分子量 |
670.8 g/mol |
IUPAC名 |
(1S)-1-[[4-[5-[[(1S)-5-hydroxy-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C39H46N2O8/c1-40-16-14-26-28(21-34(45-4)38(47-6)36(26)42)30(40)18-23-8-11-25(12-9-23)49-33-20-24(10-13-32(33)44-3)19-31-29-22-35(46-5)39(48-7)37(43)27(29)15-17-41(31)2/h8-13,20-22,30-31,42-43H,14-19H2,1-7H3/t30-,31-/m0/s1 |
InChIキー |
DITCAWDOTGUOAZ-CONSDPRKSA-N |
異性体SMILES |
CN1CCC2=C(C(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C(=C6CCN5C)O)OC)OC)OC)OC)OC)O |
正規SMILES |
CN1CCC2=C(C(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C(=C6CCN5C)O)OC)OC)OC)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


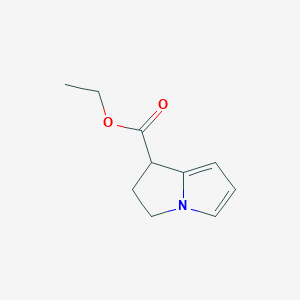
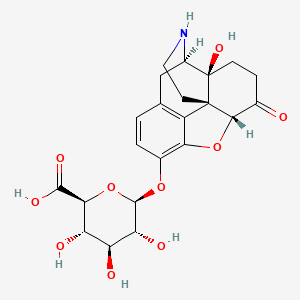
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
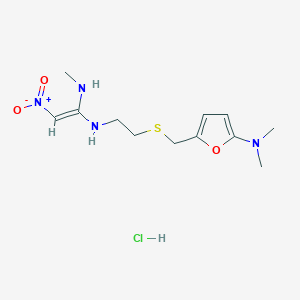
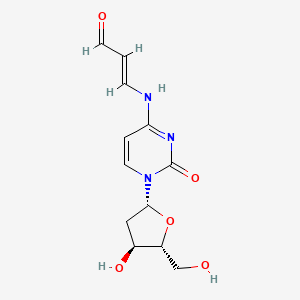
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
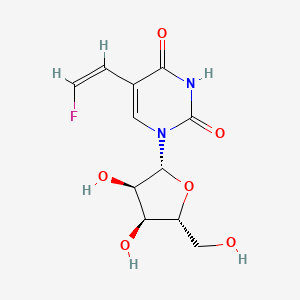


![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)

